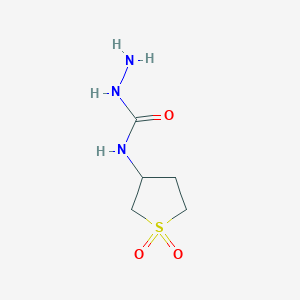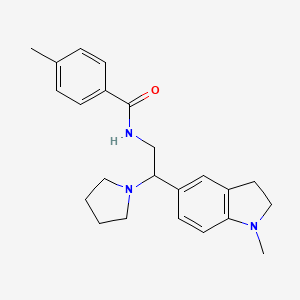
tert-Butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate is a chemical compound with the molecular formula C13H21NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
The synthesis of tert-Butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate typically involves the reaction of tert-butyl 2-bromoacetate with 2-ethynyl-2-methylpyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
tert-Butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The acetate group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles under appropriate reaction conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in the active site of enzymes, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate include:
tert-Butyl 2-(2-methyl-1-pyrrolidinyl)acetate: Lacks the ethynyl group, which may result in different reactivity and biological activity.
tert-Butyl 2-(2-ethynyl-1-pyrrolidinyl)acetate: Similar structure but without the methyl group, potentially affecting its steric and electronic properties.
tert-Butyl 2-(2-ethynyl-2-methyl-1-piperidinyl)acetate: Contains a six-membered piperidine ring instead of the five-membered pyrrolidine ring, which can influence its conformational flexibility and binding interactions.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
tert-butyl 2-(2-ethynyl-2-methylpyrrolidin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-6-13(5)8-7-9-14(13)10-11(15)16-12(2,3)4/h1H,7-10H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVIFYGNRCQCJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CC(=O)OC(C)(C)C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2510230.png)

![1-chloro-3-methyl-2-(2-methylbenzyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2510232.png)
![Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2510235.png)
![1-methyl-3-[(4-methylphenoxy)methyl]-1H-pyrazol-5-amine](/img/structure/B2510236.png)

![5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2510240.png)
![Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate](/img/structure/B2510241.png)

![(2Z)-N-(3,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide](/img/structure/B2510246.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2510248.png)

